molecular formula C16H19NO2S2 B2889888 1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-2-yl)pyrrolidine CAS No. 2191405-17-9

1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-2-yl)pyrrolidine

Cat. No.: B2889888
CAS No.: 2191405-17-9
M. Wt: 321.45
InChI Key: RJHXIGJMWCXCEK-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-2-yl)pyrrolidine is a complex organic compound that features a sulfonyl group attached to a pyrrolidine ring, with additional substituents including a dimethylphenyl group and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. One common method includes the sulfonylation of a pyrrolidine derivative with a sulfonyl chloride, followed by the introduction of the thiophenyl group through a substitution reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-2-yl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-2-yl)pyrrolidine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The sulfonyl group can act as an electron-withdrawing group, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-2-yl)pyrrolidine: can be compared to other sulfonyl-containing pyrrolidines and thiophenyl derivatives.

    2,5-Dimethylphenylsulfonyl derivatives: These compounds share the sulfonyl and dimethylphenyl groups but may differ in other substituents.

    Thiophenylpyrrolidines: These compounds contain the thiophenyl and pyrrolidine groups but may have different functional groups attached.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-3-thiophen-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-12-5-6-13(2)16(10-12)21(18,19)17-8-7-14(11-17)15-4-3-9-20-15/h3-6,9-10,14H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHXIGJMWCXCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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